![molecular formula C13H14O B1610385 2-Hex-1-ynyl-benzaldehyde CAS No. 106824-45-7](/img/structure/B1610385.png)
2-Hex-1-ynyl-benzaldehyde
Overview
Description
2-Hex-1-ynyl-benzaldehyde is a chemical compound with the molecular formula C13H14O . It is also known by other names such as 2-(hex-1-yn-1-yl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a hex-1-ynyl group . The molecular weight of this compound is 186.25 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 309.8±25.0 °C at 760 mmHg, and a flash point of 130.9±18.1 °C . It has a molar refractivity of 57.5±0.4 cm3, and its polar surface area is 17 Å2 .Scientific Research Applications
Photolysis in Solution
Benzaldehyde, when irradiated in different solvents, including hex-1-yne, leads to the formation of several isolable products, demonstrating its reactivity and the potential for creating various chemical compounds (Bradshaw, Knudsen, & Parish, 1972).
Catalytic Applications
Platinum-catalyzed hydrative cyclization of various 2-[6-en-1-ynyl]benzaldehydes, including 2-Hex-1-ynyl-benzaldehyde, has been successfully employed in synthesizing complex structures like faveline, highlighting the compound's utility in organic synthesis (Oh, Lee, & Hong, 2010).
Synthesis of Naphthols and Isocoumarins
2-(4-Hydroxy-but-1-ynyl)benzaldehydes, closely related to this compound, have been utilized in the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins, indicating the potential for the synthesis of complex organic molecules (He, Zhang, Shen, & Fan, 2013).
Oxygen-Bridged Polycycles Synthesis
The formation of oxygen-bridged polycycles via intermolecular cyclization using derivatives of benzaldehyde suggests its potential in creating novel polycyclic structures (Oh, Yi, Lee, & Lim, 2010).
Ruthenium-Catalyzed Transformations
Ruthenium-catalyzed transformation of various derivatives of benzaldehyde, including this compound, into dienes and aldehyde functionalities, demonstrates its versatility in catalytic reactions (Yeh, Liu, Lai, Li, & Liu, 2004).
Synthesis of Benzopyrano Pyrazoles
Alkynyloxy-benzaldehydes, a category that includes this compound, have been used in the synthesis of benzopyrano[4,3-c]pyrazoles, expanding the scope of heterocyclic compound synthesis (Janietz & Rudorf, 1989).
properties
IUPAC Name |
2-hex-1-ynylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h6-7,9-11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETDVTPMFRPTLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446782 | |
Record name | 2-HEX-1-YNYL-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106824-45-7 | |
Record name | 2-HEX-1-YNYL-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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